

# Technical Support Center: Optimizing Fisogatinib Concentration for Kinase Assays

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Compound of Interest		
Compound Name:	Fisogatinib	
Cat. No.:	B606208	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of **Fisogatinib** (also known as BLU-554) for in vitro kinase assays. **Fisogatinib** is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] Accurate determination of its optimal concentration is critical for obtaining reliable and reproducible experimental results.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Fisogatinib?

A1: **Fisogatinib** is an orally bioavailable, irreversible inhibitor of human fibroblast growth factor receptor 4 (FGFR4).[2] It selectively binds to FGFR4, blocking the signaling pathway that is implicated in cell proliferation, differentiation, and survival in certain cancers, particularly hepatocellular carcinoma (HCC) with FGF19 overexpression.[2][3]

Q2: What is the reported IC50 of **Fisogatinib** against FGFR4?

A2: In cell-free assays, **Fisogatinib** has a reported IC50 value of approximately 5 nM against FGFR4.[4][5][6]

Q3: How selective is **Fisogatinib** for FGFR4 compared to other kinases?

A3: **Fisogatinib** is highly selective for FGFR4. Its inhibitory activity against other FGFR family members, such as FGFR1, FGFR2, and FGFR3, is significantly lower, with reported IC50







values in the range of 624-2203 nM.[4][6] A kinome tree visualization demonstrates its high selectivity across the broader kinome.[7][8]

Q4: What is a good starting concentration range for Fisogatinib in a kinase assay?

A4: Based on its potent IC50 value, a good starting point for a dose-response experiment would be a 10-point serial dilution starting from 1  $\mu$ M. This range should adequately cover the expected IC50 and allow for the determination of a full inhibitory curve.

Q5: What is the recommended solvent for dissolving **Fisogatinib**?

A5: **Fisogatinib** is soluble in DMSO at concentrations up to 100 mg/mL (198.65 mM).[4][6] For in vitro kinase assays, it is recommended to prepare a high-concentration stock solution in DMSO and then perform serial dilutions in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.[9]

## **Troubleshooting Guide**

# Troubleshooting & Optimization

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Issue	Potential Cause(s)	Recommended Solution(s)
Higher than expected IC50 value for FGFR4	1. High ATP concentration: Fisogatinib is an ATP- competitive inhibitor.[10] High concentrations of ATP in the assay will require higher concentrations of the inhibitor to achieve 50% inhibition. 2. Inactive Fisogatinib: Improper storage or handling may have degraded the compound. 3. Enzyme concentration too high: The IC50 value can be influenced by the enzyme concentration, especially for tight-binding inhibitors.	1. Determine the Km of ATP for your specific batch of FGFR4 and use an ATP concentration at or near the Km for your assay.[11] 2. Prepare a fresh stock solution of Fisogatinib from a new aliquot. Store stock solutions at -80°C and avoid repeated freeze-thaw cycles. [4] 3. Optimize the enzyme concentration to be in the linear range of the assay.
No inhibition observed	1. Incorrect kinase: Ensure you are using FGFR4 and not another kinase. 2. Fisogatinib concentration too low: The dilution series may not cover the inhibitory range. 3. Assay interference: Components in your assay buffer may be interfering with Fisogatinib's activity.	1. Verify the identity and activity of your recombinant FGFR4 enzyme. 2. Prepare a new, wider range of Fisogatinib dilutions, for example, from 10 µM down to 0.1 nM. 3. Review your assay buffer composition. High concentrations of detergents or other additives could potentially interfere with the inhibitor.



Inconsistent results between experiments	<ol> <li>Variability in reagent preparation: Inconsistent concentrations of enzyme, substrate, ATP, or Fisogatinib.</li> <li>Pipetting errors: Inaccurate dilutions or additions to the assay plate.</li> <li>Fluctuations in incubation time or temperature.</li> </ol>	1. Prepare fresh reagents for each experiment and validate their concentrations. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. 3. Standardize incubation times and temperatures and ensure they are consistent across all experiments.
Inhibition of other kinases (off-target effects)	1. High Fisogatinib concentration: At very high concentrations, even selective inhibitors can show activity against other kinases. 2. Contaminating kinases in the enzyme preparation.	1. Refer to the selectivity profile of Fisogatinib and use concentrations that are well below the IC50 values for other kinases. 2. Use a highly purified preparation of the target kinase.

### **Data Presentation**

Table 1: Fisogatinib IC50 Values against FGFR Family Kinases

Kinase	IC50 (nM)
FGFR4	5[4][5][6]
FGFR1	624 - 2203[4][6]
FGFR2	624 - 2203[4][6]
FGFR3	624 - 2203[4][6]

Note: A comprehensive kinome-wide selectivity profile with specific IC50 values against a broader range of kinases is not publicly available in a consolidated table. Researchers should consider performing their own selectivity profiling for kinases of interest or consult services that offer kinase panel screening.

# **Experimental Protocols**



# Protocol 1: Determination of Optimal FGFR4 and ATP Concentrations

This protocol is essential for establishing the linear range of the kinase assay before determining the IC50 of **Fisogatinib**.

#### Materials:

- Recombinant human FGFR4
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)
- ATP
- ADP-Glo™ Kinase Assay kit (or similar detection reagent)
- White, opaque 96-well or 384-well plates

### Procedure:

- Enzyme Titration:
  - Prepare serial dilutions of FGFR4 in kinase assay buffer.
  - Add a fixed, excess concentration of substrate and ATP (e.g., 100 μM) to each well.
  - Initiate the reaction and incubate at a constant temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
  - Stop the reaction and measure the signal (e.g., luminescence) according to the detection reagent manufacturer's protocol.
  - Plot the signal versus enzyme concentration to determine the concentration that yields a robust signal within the linear range of the assay.



- ATP Titration (Determination of Km):
  - Use the optimal FGFR4 concentration determined in the previous step.
  - Prepare serial dilutions of ATP in the kinase assay buffer.
  - Add the enzyme and a fixed, saturating concentration of the substrate to each well.
  - Initiate the reaction with the different ATP concentrations and incubate for a time that ensures the reaction is in the initial velocity phase (typically <20% substrate turnover).</li>
  - Stop the reaction and measure the signal.
  - Plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km of ATP.

# Protocol 2: Fisogatinib Dose-Response Experiment to Determine IC50

### Materials:

- All materials from Protocol 1
- **Fisogatinib** stock solution in DMSO (e.g., 10 mM)

### Procedure:

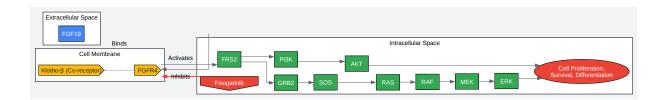
- Prepare Fisogatinib Dilutions:
  - Perform a serial dilution of the **Fisogatinib** stock solution in DMSO to create a range of concentrations.
  - Further dilute these DMSO stocks into the kinase assay buffer to create the final working concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., 0.5%).
- Assay Setup:



- To each well of a microplate, add the following in order:
  - Kinase assay buffer
  - Fisogatinib at various concentrations (or DMSO vehicle for control)
  - Optimal concentration of FGFR4 (pre-incubate with inhibitor for 10-15 minutes at room temperature)
  - Substrate
- Initiate the kinase reaction by adding ATP at its Km concentration.
- Incubation and Detection:
  - Incubate the plate at a constant temperature for a predetermined time (from Protocol 1).
  - Stop the reaction and measure the kinase activity using a suitable detection reagent.
- Data Analysis:
  - Calculate the percent inhibition for each **Fisogatinib** concentration relative to the DMSO control.
  - Plot the percent inhibition versus the logarithm of the Fisogatinib concentration.
  - Fit the data to a four-parameter logistic equation to determine the IC50 value.

### **Visualizations**

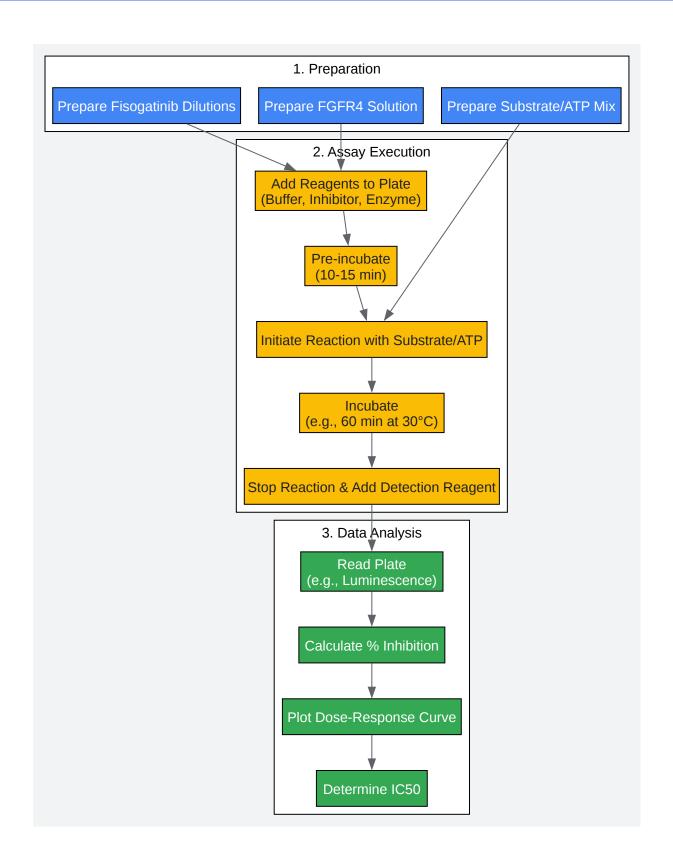




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Caption: FGFR4 Signaling Pathway and **Fisogatinib**'s Point of Inhibition.

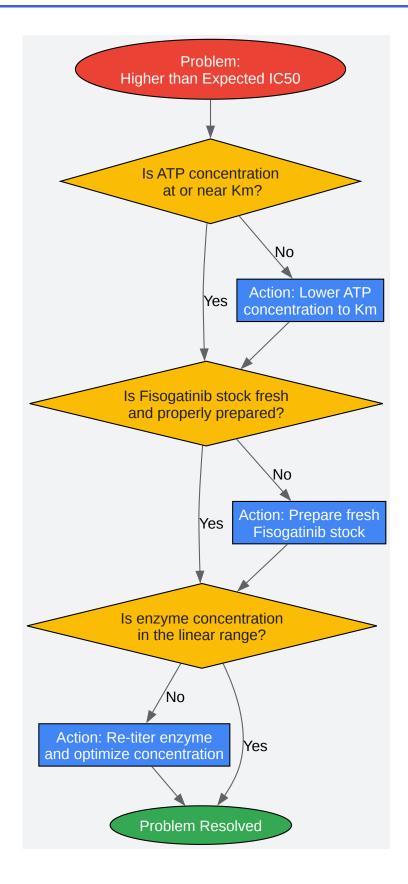




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Caption: Experimental Workflow for **Fisogatinib** IC50 Determination.





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Caption: Troubleshooting Logic for Unexpectedly High IC50 Values.



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